molecular formula C3H7B B3044171 1-Bromopropane-1,1-D2 CAS No. 40422-05-7

1-Bromopropane-1,1-D2

Cat. No.: B3044171
CAS No.: 40422-05-7
M. Wt: 125 g/mol
InChI Key: CYNYIHKIEHGYOZ-SMZGMGDZSA-N
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Description

1-Bromopropane-1,1-D2 is a deuterated derivative of 1-bromopropane, where the hydrogen atoms at the first carbon position are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopropane-1,1-D2 can be synthesized from propyl-1,1-D2 alcohol through a bromination reaction. The reaction involves treating propyl-1,1-D2 alcohol with a mixture of hydrobromic acid and sulfuric acid, resulting in the formation of this compound and water .

Industrial Production Methods: Industrial production of this compound typically involves free-radical additions to the corresponding alkenes or substitutive bromination of n-propanol . These methods ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopropane-1,1-D2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination: Reagents such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide are used.

Major Products:

    Substitution: The major products are typically the corresponding substituted propanes.

    Elimination: The major product is propene.

Scientific Research Applications

1-Bromopropane-1,1-D2 is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Bromopropane-1,1-D2 exerts its effects involves its interaction with molecular targets through substitution and elimination reactions. The compound can cause molecular alterations related to carcinogenicity, including genotoxicity, oxidative stress, and glutathione depletion .

Comparison with Similar Compounds

  • Bromoethane
  • 2-Bromopropane
  • tert-Butyl bromide
  • 1-Bromobutane
  • 2-Bromobutane

Uniqueness: 1-Bromopropane-1,1-D2 is unique due to its deuterium labeling, which makes it valuable in isotopic studies and tracing experiments. This isotopic substitution can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs .

Properties

IUPAC Name

1-bromo-1,1-dideuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-SMZGMGDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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